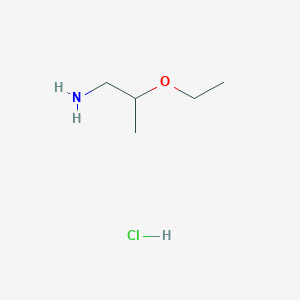
2-Ethoxy-propylamine hydrochloride
Vue d'ensemble
Description
2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Chemical Reactions Analysis
Amines like this compound can participate in a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Additionally, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 139.62 .Mécanisme D'action
The mechanism of action of 2-Ethoxy-propylamine hydrochloride is not fully understood. However, it is believed that the hydrochloride group interacts with the amine group, forming a covalent bond. This bond is responsible for the solubility of this compound in water and other polar solvents. Additionally, the hydrochloride group may also interact with other molecules, such as proteins, to form a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-propylamine hydrochloride has a number of advantages for laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. Additionally, it is relatively stable, making it suitable for long-term storage. However, this compound is also a weak acid, making it susceptible to hydrolysis in alkaline solutions. Additionally, it may react with other compounds, such as proteins, to form stable complexes.
Orientations Futures
In the future, 2-Ethoxy-propylamine hydrochloride may be used in a variety of applications, such as drug synthesis, peptide synthesis, and the synthesis of heterocyclic compounds. Additionally, it may be used in the synthesis of polymers and as a reactant in organic synthesis. Additionally, further research may be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research may be conducted to explore the potential use of this compound in drug development.
Applications De Recherche Scientifique
2-Ethoxy-propylamine hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of organic compounds and pharmaceuticals, as well as in the synthesis of peptides and other biomolecules. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. Additionally, this compound is used in the synthesis of heterocyclic compounds, and as a reactant in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
2-ethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBRERYHQCIIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)


![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)
![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)